molecular formula C12H19NO B13297021 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13297021
M. Wt: 193.28 g/mol
InChI Key: GDTNDQOMUQZXDG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of aromatic amines It features a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3/h4-7H,8-9,13H2,1-3H3

InChI Key

GDTNDQOMUQZXDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC)CN

Origin of Product

United States

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